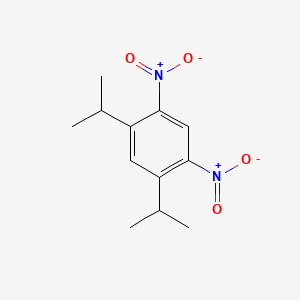

1,5-Diisopropyl-2,4-dinitrobenzene

Description

Structural Significance and Isomeric Context of Dinitrobenzene Derivatives

The arrangement of substituents on the benzene (B151609) ring in dinitrobenzene derivatives is crucial in determining their chemical and physical properties. In the case of 1,5-diisopropyl-2,4-dinitrobenzene, the two bulky isopropyl groups at the 1 and 5 positions create significant steric hindrance. This steric crowding influences the orientation of the adjacent nitro groups at the 2 and 4 positions, likely causing them to twist out of the plane of the benzene ring. This is a known phenomenon in substituted dinitrobenzenes, as seen in m-dinitrobenzene where the nitro groups are twisted out of the aromatic plane. cdnsciencepub.com

This structural feature has a profound impact on the molecule's reactivity. The electron-withdrawing nature of the two nitro groups makes the benzene ring susceptible to nucleophilic aromatic substitution. smolecule.com However, the steric hindrance provided by the isopropyl groups can modulate this reactivity, potentially favoring certain reaction pathways or requiring more forcing conditions.

The isomeric context is also important. Dinitrobenzene exists in three isomers: ortho (1,2), meta (1,3), and para (1,4). brainly.innih.gov Each isomer exhibits different properties and reactivity patterns. For instance, the synthesis of 1,2-dinitrobenzene (B166439) is more complex than its meta isomer because the nitro group is a meta-director in electrophilic aromatic substitution reactions. youtube.com The introduction of alkyl groups, such as the isopropyl groups in this compound, further diversifies the range of possible isomers and their associated chemical behaviors.

Interdisciplinary Relevance of Sterically Hindered Nitroaromatic Systems in Academic Inquiry

Sterically hindered nitroaromatic compounds are of interest in various fields of academic research beyond traditional synthetic chemistry. Their unique electronic and structural properties make them valuable tools and subjects of study in materials science, biological chemistry, and environmental science.

In materials science, the introduction of bulky groups can influence the packing of molecules in the solid state, potentially leading to materials with interesting optical or electronic properties. The vibrant yellow color of many dinitrobenzene derivatives, for instance, is a direct consequence of the nitro groups' effect on the electronic structure of the molecule. solubilityofthings.com

In the realm of biological chemistry, nitroaromatic compounds have been studied for their interactions with biological systems. For example, this compound has been shown to interact with enzymes like glutathione (B108866) S-transferase. smolecule.com The steric hindrance in such molecules can influence the specificity and nature of these interactions. The reduction of the nitro groups to amino groups is a key transformation in understanding their biological activity and can be achieved using various reducing agents. smolecule.comacs.org

From an environmental perspective, nitroaromatic compounds are a significant class of pollutants. nih.gov Understanding the factors that influence their reactivity and degradation is crucial for remediation efforts. The steric hindrance in compounds like this compound can affect their environmental fate and biodegradability.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

|---|---|---|---|---|

| This compound | 77256-78-1 | C₁₂H₁₆N₂O₄ | 252.27 scbt.com | Yellow Solid smolecule.com |

| 1,3-Diisopropylbenzene (B165221) | 99-62-7 sigmaaldrich.com | C₁₂H₁₈ | 162.27 sigmaaldrich.com | Colorless Liquid wikipedia.org |

| 1,4-Diisopropylbenzene | 100-18-5 | C₁₂H₁₈ | 162.27 nih.gov | Colorless Liquid |

| 1,3-Dinitrobenzene | 99-65-0 | C₆H₄N₂O₄ | 168.11 | Yellow Crystalline Solid brainly.in |

| 1,4-Dinitrobenzene | 100-25-4 | C₆H₄N₂O₄ | 168.11 nih.gov | Colorless to Yellow Solid nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetone |

| Benzene |

| 1,3-Diisopropylbenzene |

| 1,4-Diisopropylbenzene |

| 1,2-Dinitrobenzene |

| 1,3-Dinitrobenzene |

| 1,4-Dinitrobenzene |

| 1,5-Dichloro-2,4-dinitrobenzene |

| Ether |

| Glutathione |

| Potassium fluoride |

Properties

IUPAC Name |

1,5-dinitro-2,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRVNCAMWDHLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507392 | |

| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77256-78-1 | |

| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 1,5 Diisopropyl 2,4 Dinitrobenzene Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

No specific studies on the SNAr reactions of 1,5-Diisopropyl-2,4-dinitrobenzene were found. Research on analogous molecules, such as 1,5-dichloro-2,4-dinitrobenzene, indicates that the two nitro groups strongly activate the benzene (B151609) ring towards nucleophilic attack. researchgate.net In a typical SNAr mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. mdpi.comnih.gov The stability and formation pathways of this complex are crucial to the reaction's progress.

Elucidation of Meisenheimer Complex Formation Pathways

There is no available research detailing the specific pathways for Meisenheimer complex formation for this compound. For general dinitro-aromatic compounds, the formation of these anionic σ-adducts is a key step in SNAr reactions. mdpi.comacs.org The reaction of nitroaromatic compounds with various nucleophiles can lead to the formation of these intermediates, whose stability can be influenced by solvent and the nature of the nucleophile. nih.govacs.org However, the steric hindrance from the two bulky isopropyl groups in this compound would be expected to significantly impact the approach of a nucleophile and the subsequent geometry and stability of any potential Meisenheimer complex. Without experimental data, any description of the pathway would be purely speculative.

Influence of Nitro Group Electron-Withdrawing Effects on SNAr Reactivity

While the powerful electron-withdrawing nature of nitro groups is fundamental to activating aromatic rings for SNAr reactions, no literature specifically quantifies this effect for this compound. The two nitro groups at the 2- and 4-positions withdraw electron density from the ring, facilitating the attack of nucleophiles. kchem.orgkmchemistry.com In related dinitrobenzene derivatives, this activation is well-documented, often making the displacement of a leaving group feasible. researchgate.netcdnsciencepub.comccsenet.org The combined electronic effect of the nitro groups would be modulated by the electron-donating and steric properties of the isopropyl groups, but specific kinetic or thermodynamic data for this compound is absent from the literature.

Selective Reduction Chemistry of Aromatic Nitro Groups

The selective reduction of one nitro group in a polynitroaromatic compound is a significant challenge in organic synthesis. The outcome is typically governed by the choice of reducing agent, reaction conditions, and the steric and electronic environment of each nitro group. spcmc.ac.instackexchange.com

Development and Optimization of Chemoselective Reducing Agents and Catalytic Systems

There are no published methods specifically developed or optimized for the chemoselective reduction of this compound. A wide array of reagents and catalytic systems has been developed for the selective reduction of other nitroarenes, including systems based on iron, nih.gov tin, spcmc.ac.in or sodium sulfide/polysulfide. spcmc.ac.instackexchange.com The choice of reagent is critical for achieving selectivity and ensuring compatibility with other functional groups. The significant steric hindrance around the nitro group at the 2-position, situated between two isopropyl groups, compared to the nitro group at the 4-position, would likely be a dominant factor in any selective reduction attempt, but no specific examples have been reported.

Mechanistic Studies of Sequential Nitro Group Reduction to Amino Functionalities

No mechanistic studies concerning the sequential reduction of the nitro groups in this compound are available. Generally, the reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine (B1172632) intermediates. In polynitro compounds, the reduction of the first nitro group deactivates the ring towards further reduction, which can allow for selectivity. spcmc.ac.in Predicting which of the two non-equivalent nitro groups in this compound would be reduced first would require experimental investigation, as it would depend on a balance of steric accessibility and electronic factors that have not been studied for this specific molecule.

Strategies for Functional Group Compatibility in Complex Nitroarene Reductions

Discussions on functional group compatibility are inherently tied to specific synthetic applications and the chosen reduction methodology. As there are no documented syntheses involving the selective reduction of this compound, no specific strategies for functional group compatibility can be reported. In general, mild reducing conditions, such as using iron in acidic or neutral conditions or certain catalytic hydrogenation systems, are often employed to preserve sensitive functional groups like esters, ketones, or halogens during nitro group reduction. researchgate.net The applicability of these general strategies to derivatives of this compound remains uninvestigated.

Electrophilic Aromatic Substitution (EAS) Reactivity in Deactivated Benzene Systems

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The presence of substituents on the benzene ring significantly influences the reaction's feasibility and the position of the incoming electrophile.

Substituents are broadly classified as either activating or deactivating. Activating groups increase the rate of EAS compared to unsubstituted benzene, while deactivating groups decrease the rate. biosynth.com Furthermore, these groups direct the incoming electrophile to specific positions (ortho, meta, or para) relative to their own position on the ring. youtube.com

In this compound, the presence of two nitro groups renders the aromatic ring highly electron-deficient and thus strongly deactivated towards electrophilic attack.

The deactivating and directing effects of substituents in electrophilic aromatic substitution are primarily explained by a combination of inductive and resonance effects. rsc.org The nitro group (—NO₂) is a classic example of a strongly deactivating, meta-directing group. youtube.com

Resonance Effect: The nitro group can also withdraw electron density through resonance (a mesomeric effect). The π electrons of the benzene ring can be delocalized onto the nitro group, as shown in the resonance structures below. This delocalization places partial positive charges on the carbon atoms ortho and para to the nitro group. scbt.com

The resonance structures demonstrate that the electron density is significantly reduced at the ortho and para positions. The meta position, while still deactivated by the inductive effect, is comparatively less electron-deficient than the ortho and para positions. scbt.comyoutube.com

When an electrophile attacks the ring, it forms a positively charged arenium ion intermediate.

Ortho and Para Attack: If the electrophile attacks at the ortho or para position of a nitro-substituted benzene, one of the resulting resonance structures of the arenium ion places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. This is a highly unstable and energetically unfavorable arrangement due to the adjacent positive charges. youtube.com

Meta Attack: In contrast, if the attack occurs at the meta position, the positive charge in the arenium ion is delocalized over three other carbon atoms, never residing on the carbon bearing the nitro group. youtube.com This makes the arenium ion formed from meta attack significantly more stable (or less unstable) than those formed from ortho or para attack.

Consequently, the activation energy for meta substitution is lower than for ortho or para substitution, leading to the nitro group being a meta-director. quora.com

In this compound, the situation is more complex due to the presence of four substituents. The two nitro groups at positions 2 and 4 strongly deactivate the ring. The isopropyl groups at positions 1 and 5 are alkyl groups, which are known as activating, ortho-, para-directors due to their electron-donating inductive and hyperconjugation effects. youtube.com

The directing effects of these groups are summarized in the table below.

| Substituent | Type | Directing Effect |

| -NO₂ (Nitro) | Strong Deactivator | Meta |

| -CH(CH₃)₂ (Isopropyl) | Weak Activator | Ortho, Para |

To predict the outcome of an EAS reaction on this compound, one must consider the combined influence of all four groups. The positions available for substitution are C3 and C6.

Position C3: This position is meta to the nitro group at C2 and ortho to the nitro group at C4. It is also meta to the isopropyl group at C1 and para to the isopropyl group at C5.

Position C6: This position is ortho to the nitro group at C2 and meta to the nitro group at C4. It is also ortho to the isopropyl group at C1 and meta to the isopropyl group at C5.

The powerful deactivating nature of the two nitro groups makes any further electrophilic substitution extremely difficult. However, if a reaction were to occur, the regioselectivity would be determined by a complex balance of these competing directing effects and steric hindrance from the bulky isopropyl groups. youtube.com

Traditional explanations of reactivity based on resonance structures are qualitative. For a more quantitative understanding, modern computational chemistry offers powerful tools. The Molecular Electron Density Theory (MEDT) provides a robust framework for analyzing chemical reactivity. mdpi.comnih.gov MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of chemical reactivity. mdpi.com

MEDT has been successfully applied to explain the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzene derivatives. rsc.orgluisrdomingo.com These studies involve a detailed analysis of the reaction's potential energy surface using methods like Density Functional Theory (DFT).

Key aspects of an MEDT analysis include:

Conceptual DFT Reactivity Indices: Indices such as electrophilicity and nucleophilicity are calculated for the reactants to understand their intrinsic reactivity.

Activation Gibbs Free Energies: The activation energies (ΔG‡) for the attack of the electrophile at different positions on the aromatic ring (ortho, meta, para) are computed. The pathway with the lowest activation energy corresponds to the major product. rsc.orgluisrdomingo.com

Analysis of the Electron Localization Function (ELF): ELF is a tool that provides a visual representation of electron pairing in a molecule. Analyzing the changes in the ELF along the reaction coordinate helps to understand the mechanism of bond formation.

A MEDT study on the nitration of benzenesulfonic acid, a deactivated system, showed that the calculated activation Gibbs free energies for the different regioisomeric pathways were in excellent agreement with the experimental product distribution. rsc.org The study concluded that the regioselectivity was a result of a slight polarization of the ring's electron density and weak repulsive steric interactions, rather than just the stability of resonance structures. rsc.org

For this compound, a hypothetical MEDT study would involve calculating the activation energies for an electrophile (e.g., NO₂⁺) attacking the C3 and C6 positions.

Hypothetical MEDT-Based Regioselectivity Analysis A computational study would likely yield the following insights:

| Position of Attack | Key Electronic Factors | Key Steric Factors | Predicted Activation Energy (ΔG‡) |

| C3 | Meta to -NO₂ at C2 (favorable). Ortho to -NO₂ at C4 (unfavorable). Para to activating -iPr at C5 (favorable). | Less hindered than C6. | Lower |

| C6 | Ortho to -NO₂ at C2 (unfavorable). Meta to -NO₂ at C4 (favorable). Ortho to activating -iPr at C1 (favorable). | More hindered due to proximity to two bulky groups (-iPr at C1 and -NO₂ at C2). | Higher |

Based on a qualitative analysis, attack at the C3 position might be favored. It is meta to one nitro group and benefits from the para-directing effect of an isopropyl group. While it is ortho to the other nitro group, the C6 position is ortho to a nitro group and an isopropyl group, likely resulting in greater steric hindrance. An MEDT calculation would provide the quantitative energy differences to predict the product ratio with higher confidence.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,5 Diisopropyl 2,4 Dinitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). For a molecule with a substituted aromatic ring like 1,5-Diisopropyl-2,4-dinitrobenzene, one-dimensional (1D) NMR can provide initial insights, but 2D NMR methodologies are indispensable for unambiguous signal assignment and complete structural confirmation. The asymmetry of the molecule renders most nuclei chemically non-equivalent, leading to complex spectra that necessitate advanced analysis.

The structure and numbering scheme for this compound are shown below for reference in the following sections.

Two-dimensional NMR experiments distribute spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. These correlations are fundamental to piecing together the molecular puzzle.

Correlational Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are coupled to each other through covalent bonds, typically over two or three bonds (²J or ³J coupling).

Aromatic Region: In the COSY spectrum of this compound, a weak cross-peak would be expected between the aromatic protons H-3 and H-6. This correlation arises from a four-bond meta-coupling (⁴JHH), which is typically small but often observable in high-resolution spectra.

Aliphatic Region: Strong correlations would be observed between the methine proton of each isopropyl group and the six methyl protons attached to it. Specifically, the H-1' methine proton would show a strong cross-peak to the H-1'' methyl protons, and the H-5' methine proton would correlate with the H-5'' methyl protons.

Inter-region: No COSY correlations would be observed between the aromatic protons and the isopropyl protons, as they are separated by more than three bonds.

The Heteronuclear Single Quantum Coherence (HSQC) experiment maps protons directly to the carbons to which they are attached, providing definitive C-H one-bond (¹JCH) correlations. This is crucial for assigning carbon signals based on their known proton assignments.

For this compound, the HSQC spectrum would display the following key correlations:

A cross-peak connecting the aromatic proton H-3 to the aromatic carbon C-3.

A cross-peak connecting the aromatic proton H-6 to the aromatic carbon C-6.

A cross-peak linking the methine proton H-1' to the methine carbon C-1'.

A cross-peak linking the methine proton H-5' to the methine carbon C-5'.

Two distinct cross-peaks for the diastereotopic methyl protons (H-1'') correlating to their corresponding methyl carbon (C-1'').

Two distinct cross-peaks for the other pair of diastereotopic methyl protons (H-5'') correlating to their corresponding methyl carbon (C-5'').

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is one of the most informative 2D NMR techniques for structural elucidation. It reveals correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH), allowing the connection of different molecular fragments.

Key HMBC correlations for confirming the structure of this compound would include:

H-3 Correlations: The aromatic proton at H-3 would show correlations to the quaternary carbons C-1, C-2, C-4, and C-5, firmly placing it between the two nitro groups and adjacent to the C-1 isopropyl group and the C-5 carbon.

H-6 Correlations: The aromatic proton at H-6 would correlate to the quaternary carbons C-1, C-2, and C-4, as well as the methine carbon C-5'. This confirms its position adjacent to the C-1 isopropyl group and the C-5 isopropyl group.

H-1' (Methine) Correlations: This methine proton would show correlations to the aromatic carbons C-1, C-2, and C-6, and to its own methyl carbons (C-1''), linking the first isopropyl group to the aromatic ring at the C-1 position.

H-5' (Methine) Correlations: This proton would correlate to the aromatic carbons C-4, C-5, and C-6, and to its methyl carbons (C-5''), confirming the attachment of the second isopropyl group at the C-5 position.

While COSY, HSQC, and HMBC reveal through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) identifies nuclei that are close in space, regardless of whether they are directly bonded. This is invaluable for determining stereochemistry and conformation.

In this compound, NOESY would reveal:

A spatial correlation between the methine proton H-1' and the aromatic proton H-6, indicating their proximity on one side of the aromatic ring.

A spatial correlation between the methine proton H-5' and the aromatic proton H-6, confirming their proximity.

Correlations between the methine proton H-1' and the protons of the adjacent nitro group (if applicable) and its own methyl groups.

Correlations between the methyl protons of one isopropyl group (e.g., H-1'') and the nearby aromatic proton H-6, which helps to define the rotational conformation of the isopropyl groups relative to the benzene (B151609) ring.

The precise chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The electron-withdrawing nitro groups and electron-donating isopropyl groups exert significant and predictable effects on the chemical shifts of the aromatic and aliphatic nuclei. While experimental data is paramount, computational methods, such as those using Density Functional Theory (DFT), can predict NMR chemical shifts with high accuracy. nih.gov

Predicted ¹H NMR Chemical Shifts: The protons in this compound are all chemically distinct due to the molecule's asymmetry.

Aromatic Protons: The H-3 proton, positioned between two strongly electron-withdrawing nitro groups, is expected to be the most deshielded aromatic proton, appearing significantly downfield. The H-6 proton, situated between two isopropyl groups, would be expected to appear at a more upfield position.

Isopropyl Protons: The two methine protons (H-1' and H-5') would appear as distinct septets. H-1', being ortho to a nitro group, would likely be more deshielded than H-5'. The four methyl groups are diastereotopic and would be expected to appear as four distinct doublets, although some signals may overlap.

Predicted ¹³C NMR Chemical Shifts: The ¹³C spectrum would show 10 distinct signals, one for each unique carbon atom.

Aromatic Carbons: The carbons bearing the nitro groups (C-2 and C-4) would be highly deshielded. The carbons attached to the isopropyl groups (C-1 and C-5) would also be downfield. The protonated carbons (C-3 and C-6) would be more shielded, with C-3 being more deshielded than C-6 due to its proximity to two nitro groups.

Aliphatic Carbons: The two methine carbons (C-1' and C-5') and the four methyl carbons (two C-1'' and two C-5'') would all be chemically non-equivalent and appear as distinct signals in the aliphatic region of the spectrum.

The following tables provide predicted chemical shift ranges based on established principles and data from analogous compounds.

Predicted ¹H NMR Data

| Proton | Multiplicity | Predicted Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | s (or d) | 8.0 - 8.4 | ⁴JHH ≈ 0.5-1.0 |

| H-6 | s (or d) | 7.2 - 7.5 | ⁴JHH ≈ 0.5-1.0 |

| H-1' | sept | 3.2 - 3.6 | ³JHH ≈ 7.0 |

| H-5' | sept | 3.0 - 3.4 | ³JHH ≈ 7.0 |

| H-1'' (2x CH₃) | d | 1.2 - 1.4 | ³JHH ≈ 7.0 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 148 - 152 |

| C-2 | 145 - 149 |

| C-3 | 120 - 124 |

| C-4 | 146 - 150 |

| C-5 | 149 - 153 |

| C-6 | 128 - 132 |

| C-1' | 28 - 32 |

| C-5' | 27 - 31 |

| C-1'' (2x CH₃) | 22 - 25 |

Application of Two-Dimensional (2D) NMR for Complex Structural Assignment

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the structure of organic compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to four or five decimal places. This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.

Exact Mass Determination for Elemental Composition Verification

The primary application of HRMS in the characterization of this compound is the verification of its elemental composition, C₁₂H₁₆N₂O₄. By ionizing the molecule and measuring the m/z of the resulting molecular ion (M⁺) with high resolution, an experimental exact mass is obtained. This value is then compared to the theoretical exact mass calculated from the sum of the most abundant isotopes of its constituent elements.

The theoretical exact mass of this compound is calculated as follows:

(12 x 12.00000) + (16 x 1.00783) + (2 x 14.00307) + (4 x 15.99491) = 252.1059 Da

An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental formula, distinguishing it from other potential isobaric compounds.

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and serves as a molecular fingerprint, providing crucial information for structural confirmation. chemguide.co.uklibretexts.org The analysis of the fragmentation of this compound would reveal characteristic losses associated with its specific functional groups and alkyl substituents.

The stability of the resulting fragment ions often dictates the most prominent peaks in the mass spectrum. libretexts.org For this compound, key fragmentation pathways would include the loss of nitro (NO₂) groups, as well as cleavage of the isopropyl side chains.

Interactive Table: Plausible HRMS Fragmentation of this compound

| Fragment Ion (Structure) | Plausible Loss from Parent Ion | Theoretical Exact Mass (m/z) | Structural Information Confirmed |

| [C₁₂H₁₃N₂O₄]⁺ | -CH₃ (Methyl radical) | 237.0824 | Presence of isopropyl group |

| [C₉H₉N₂O₄]⁺ | -C₃H₇ (Isopropyl radical) | 211.0668 | Presence of isopropyl group |

| [C₁₂H₁₆NO₂]⁺ | -NO₂ (Nitro group) | 206.1181 | Presence of a nitro group |

| [C₁₂H₁₆N₂O₃]⁺ | -O (Oxygen) | 236.1109 | Presence of a nitro group |

| [C₁₂H₁₆NO₃]⁺ | -NO (Nitric oxide) | 222.1079 | Rearrangement from a nitro group |

Note: The table represents predicted fragmentation based on common fragmentation rules for nitroaromatic and alkyl-substituted benzene compounds.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific bonds and functional groups present, providing detailed structural information. FT-IR and FT-Raman are complementary techniques; some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa.

Comprehensive Vibrational Mode Assignment and Interpretation

The vibrational spectrum of this compound can be interpreted by assigning observed absorption bands (in FT-IR) and scattered peaks (in FT-Raman) to specific molecular motions. These assignments are based on established characteristic frequencies for various functional groups. For instance, studies on similar molecules like 1,5-difluoro-2,4-dinitrobenzene (B51812) and other dinitrophenyl compounds provide a strong basis for these interpretations. ijsr.netresearchgate.netnih.gov

Key vibrational modes for this compound include:

C-H Stretching: Aliphatic C-H stretches from the isopropyl groups appear in the 2850-3000 cm⁻¹ region, while aromatic C-H stretches are found at higher wavenumbers, typically 3000-3100 cm⁻¹.

NO₂ Stretching: The two nitro groups give rise to two distinct, strong stretching vibrations: an asymmetric stretch typically found in the 1500-1600 cm⁻¹ range and a symmetric stretch in the 1300-1420 cm⁻¹ region. ijsr.net

Aromatic C=C Stretching: Vibrations of the benzene ring are observed in the 1400-1620 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the nitro group to the benzene ring typically appears in the 1200-1400 cm⁻¹ range. researchgate.net

Complementary Analysis with Theoretical Vibrational Frequencies

To enhance the accuracy of vibrational assignments, experimental FT-IR and FT-Raman spectra are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT). nih.govresearchgate.net Computational models calculate the vibrational frequencies and intensities for a proposed molecular structure.

This dual approach allows for a more confident assignment of complex spectral features. researchgate.net By comparing the calculated frequency and intensity patterns with the experimental data, a detailed and reliable assignment of nearly all fundamental vibrational modes can be achieved. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1600 | Very Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1620 | Medium to Strong | Strong |

| NO₂ Symmetric Stretch | 1300 - 1420 | Very Strong | Strong |

| C-N Stretch | 1200 - 1400 | Medium | Medium to Weak |

| NO₂ In-Plane Deformation | 500 - 600 | Medium | Weak |

Note: The frequencies and intensities are estimated based on data from analogous dinitrobenzene compounds. ijsr.netresearchgate.net

X-ray Diffraction Crystallography for Solid-State Structural Analysis (general technique for organic compounds)

For an organic compound like this compound, the analysis would ideally be performed using single-crystal X-ray diffraction. This requires growing a suitable, high-quality single crystal of the material. jst.go.jp When a single crystal is irradiated with a beam of X-rays, the resulting diffraction pattern is collected and analyzed. Mathematical analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. mdpi.com

In cases where suitable single crystals cannot be grown, X-ray powder diffraction (XRPD) can be employed. researchgate.netresearchgate.net While more challenging for initial structure solution of complex organic molecules, XRPD is valuable for identifying crystalline phases and can, with modern computational methods, also be used for complete structure determination. jst.go.jpresearchgate.net The data obtained from XRD is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking, which govern the crystal packing. iucr.orgnih.gov

Computational and Theoretical Investigations of 1,5 Diisopropyl 2,4 Dinitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the molecular properties and reactivity of chemical compounds. Density Functional Theory (DFT) is a particularly prominent method for these investigations.

DFT methods are widely used to investigate the electronic structure, molecular geometry, and reactivity of organic molecules. For a molecule like 1,5-diisopropyl-2,4-dinitrobenzene, DFT would provide valuable insights into how the bulky isopropyl groups and the electron-withdrawing nitro groups influence its properties. However, specific DFT studies on this compound are not found in the reviewed literature.

A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the preferred orientations of the two isopropyl groups and the two nitro groups relative to the benzene (B151609) ring.

The steric hindrance caused by the bulky isopropyl groups adjacent to the nitro groups would likely lead to significant twisting of the nitro groups out of the plane of the benzene ring. This rotation would impact the electronic conjugation between the nitro groups and the aromatic system. Conformational analysis would explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. Studies on other substituted dinitrobenzenes often employ methods like B3LYP with basis sets such as 6-311++G(d,p) to perform these optimizations. ucsb.edunih.gov

Energy decomposition analysis is a computational technique used to break down the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. This analysis would be crucial for understanding how molecules of this compound interact with each other in the solid state or with other molecules in solution.

Intermolecular interactions like hydrogen bonding (if applicable with a solvent) and π-π stacking would be investigated. In the case of this compound, the bulky isopropyl groups might sterically hinder efficient π-π stacking of the benzene rings. Research on other nitroaromatic compounds, such as 2,4-dinitroimidazole, has utilized these methods to study intermolecular forces and their effect on crystal packing and stability. rsc.org

Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors. These descriptors help in predicting the reactive behavior of a molecule. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, calculations would likely show that the electron-withdrawing nitro groups lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack. The carbon atoms attached to the nitro groups would be predicted as primary electrophilic sites. While general principles of reactivity for substituted benzenes are well-understood, specific calculated values for this compound are not available.

The bond dissociation energy (BDE) for the C-NO2 bond is a critical parameter, especially for understanding the thermal stability and decomposition mechanisms of nitroaromatic compounds. A lower C-N BDE indicates a weaker bond that is more susceptible to cleavage.

Computational methods can accurately calculate these BDEs. For this compound, the steric strain induced by the adjacent isopropyl groups could potentially weaken the C-N bonds, leading to a lower BDE compared to less sterically hindered dinitrobenzenes. General studies on the BDE of C-N bonds in various nitro compounds exist, often employing DFT methods to calculate the enthalpy change of the homolytic cleavage of the bond. ucsb.edu However, specific BDE values for this compound have not been reported.

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

IR and Raman Spectra: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The calculated spectrum for this compound would show characteristic peaks for the symmetric and asymmetric stretching of the NO2 groups, C-H stretching of the isopropyl groups and the aromatic ring, and various bending and deformation modes. Studies on similar molecules like 1,5-difluoro-2,4-dinitrobenzene (B51812) have shown good agreement between experimental and DFT-calculated vibrational spectra.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are invaluable for structural elucidation. The calculated shifts for this compound would reflect the specific electronic environment of each nucleus, influenced by the nitro and isopropyl substituents. While experimental NMR data for related compounds like 1,5-difluoro-2,4-dinitrobenzene are available, and theoretical calculations are often performed in conjunction, no such combined study is found for the diisopropyl variant. chemicalbook.com

Data Tables

As no specific computational research on this compound was found, data tables containing theoretical values cannot be generated. For illustrative purposes, a hypothetical table structure for theoretical reactivity descriptors is provided below.

Hypothetical Table of Calculated Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | Data not available |

| Energy of LUMO | ELUMO | Data not available |

| HOMO-LUMO Gap | ΔE | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

Despite a thorough search of scientific literature, specific computational and theoretical investigations focused solely on this compound are not available. The information presented herein is based on established computational methodologies and findings from studies on analogous nitroaromatic compounds. Detailed theoretical analysis of this compound represents a gap in the current scientific literature. Such research would be valuable for a complete understanding of the structure, reactivity, and properties of this molecule, particularly concerning the steric and electronic effects of the isopropyl substituents.

Ab Initio Molecular Orbital Studies on Reaction Mechanisms

There are no specific ab initio molecular orbital studies found in the public domain for this compound. This type of study is fundamental for understanding the electronic structure and predicting the reactivity of a molecule from first principles, without reliance on empirical data.

No literature is available that explores the potential energy surface or characterizes the transition states for reactions involving this compound. Such explorations are crucial for identifying the most likely pathways for chemical reactions by mapping the energy of the molecule as a function of its geometry and locating the highest energy points (transition states) along the lowest energy path between reactants and products.

Consequently, without potential energy surface and transition state data, the reaction pathways and kinetic parameters (such as activation energies and rate constants) for this compound have not been computationally elucidated.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations, which model the physical movements of atoms and molecules over time, have not been specifically reported for this compound.

There are no published MD simulations investigating the dynamic chemical processes of this compound. These simulations would provide insight into conformational changes, intermolecular interactions, and the time-evolution of reactive events.

The influence of different solvents on the conformation and reactivity of this compound has not been a subject of computational exploration. Solvent effects can significantly alter reaction rates and mechanisms, and their computational study is a vital part of understanding chemical processes in solution.

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational predictions with experimental results provides a powerful approach to validating and refining theoretical models. However, due to the absence of computational studies on this compound, no such synergistic investigations have been reported.

Predictive Modeling and Experimental Validation in Organic Reaction Design

The strategic design of organic reactions involving complex molecules like this compound heavily relies on the interplay between predictive computational models and rigorous experimental validation. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from research on analogous dinitrobenzene derivatives. These studies collectively highlight a powerful approach to understanding and predicting chemical behavior, which is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways.

Predictive Modeling Approaches

Computational chemistry offers a suite of tools to model the reactivity and properties of molecules like this compound. These models are broadly categorized into quantum mechanics (QM) based methods and quantitative structure-activity relationship (QSAR) models.

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) is a prominent QM method used to investigate the electronic structure and energetics of molecules. nih.gov For a molecule such as this compound, DFT calculations can predict several key parameters that govern its reactivity. These include:

Electron Density Distribution: Mapping the electron density reveals sites susceptible to nucleophilic or electrophilic attack. The nitro groups are strongly electron-withdrawing, creating electron-deficient (electrophilic) sites on the benzene ring, which are prime targets for nucleophiles.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The LUMO of a dinitroaromatic compound is typically localized on the ring and the nitro groups, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. nih.gov

Reaction Pathway Modeling: DFT can be used to model the entire energy profile of a reaction, including transition states and intermediates. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, which is common for dinitrobenzenes, DFT can help determine whether the reaction proceeds through a stepwise mechanism involving a stable Meisenheimer complex or a concerted mechanism. rsc.orgnih.gov The steric hindrance from the bulky isopropyl groups in this compound would significantly influence the stability of such intermediates and transition states, a factor that can be quantitatively assessed through computation.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR represents a statistical approach that correlates variations in the chemical structure with changes in a specific activity, such as reaction rate or toxicity. mdpi.comresearchgate.netnih.gov While often used in toxicology, QSAR can also be applied to reaction design. For a series of dinitrobenzene derivatives, a QSAR model could be developed to predict their reactivity towards a particular nucleophile. The model would use calculated molecular descriptors as independent variables.

| Descriptor Category | Example Descriptors for this compound | Predicted Influence on Reactivity |

| Electronic | LUMO Energy, Atomic Charges on Ring Carbons, Dipole Moment | Lower LUMO energy generally correlates with higher reactivity in SNAr. mdpi.com |

| Steric | Molar Volume, Surface Area, Specific Steric Parameters | Increased steric hindrance from isopropyl groups is expected to decrease reaction rates. |

| Topological | Molecular Connectivity Indices, Wiener Index | These indices capture the branching and overall shape of the molecule. |

A hypothetical QSAR model for the SNAr reaction of various substituted dinitrobenzenes might take the form of a multiple linear regression equation:

log(k) = c₀ + c₁(E_LUMO) + c₂(Σσ) + c₃*(V_m)

Where log(k) is the logarithm of the reaction rate constant, E_LUMO is the energy of the LUMO, Σσ represents the sum of Hammett substituent constants, V_m is a steric parameter like molar volume, and c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis of a training set of molecules.

Experimental Validation

The predictions generated from computational models are hypotheses that must be tested through experimentation. For this compound, experimental validation would involve synthesizing the compound and studying its reactions under controlled conditions.

Synthesis and Characterization: The synthesis of this compound itself provides a point of comparison with theoretical predictions. For example, the nitration of 1,3-diisopropylbenzene (B165221) could be modeled to predict the regioselectivity and yield of the 2,4-dinitro product versus other isomers. Experimental results would then confirm or refute these predictions, leading to refinement of the computational model.

Kinetic Studies: A crucial aspect of validation is the measurement of reaction kinetics. For example, the reaction of this compound with a series of amines could be monitored using techniques like UV-Vis spectroscopy or HPLC to determine the second-order rate constants. nih.gov These experimental rate constants can then be directly compared with the values predicted by QSAR models or with the activation energies calculated using DFT.

The following table illustrates a hypothetical comparison between predicted and experimental data for the reaction of this compound with a nucleophile.

| Computational Model | Predicted Parameter | Predicted Value | Experimental Measurement | Experimental Value |

| DFT (B3LYP/6-31G)* | Activation Energy (SNAr with Piperidine) | 18.5 kcal/mol | Activation Energy from Arrhenius Plot | 20.2 ± 0.5 kcal/mol |

| QSAR | log(k) for SNAr with Piperidine | -3.4 | Second-order rate constant (k) | 5.2 x 10⁻⁴ L mol⁻¹ s⁻¹ |

| DFT | Most Favorable Site for Nucleophilic Attack | C-2 and C-4 | Product Analysis (NMR, GC-MS) | Substitution observed at C-2 and C-4 |

Discrepancies between predicted and experimental results are common and provide valuable insights. nih.gov For instance, if a DFT model overestimates the reaction rate, it might indicate that the solvation model used in the calculation was inadequate or that the chosen level of theory was insufficient to capture all relevant electronic effects. Similarly, if a QSAR model fails to predict the reactivity of this compound accurately, it may suggest that the initial set of descriptors did not adequately account for the significant steric bulk of the isopropyl groups. This iterative process of prediction, experimentation, and model refinement is at the heart of modern chemical research and allows for the development of increasingly accurate and reliable predictive tools for organic reaction design.

Advanced Applications of 1,5 Diisopropyl 2,4 Dinitrobenzene in Organic Synthesis Research

Role as a Synthetic Building Block for Complex Organic Architectures

Precursor for Polysubstituted Aromatic Scaffolds

A primary application of 1,5-diisopropyl-2,4-dinitrobenzene is its role as a precursor to polysubstituted aromatic scaffolds. The dinitro compound can be readily transformed into a variety of derivatives, with the reduction of the nitro groups to amines being a particularly common and useful transformation.

This conversion to the corresponding diamine, 1,3-diamino-4,6-diisopropylbenzene, opens up a vast array of synthetic possibilities. Diamines are crucial building blocks in polymer chemistry and materials science. For instance, 1,3-diamino-4,6-diisopropylbenzene can be employed in the preparation of polyurethanes and polyureas, and it can also serve as a curing agent for epoxy resins. google.com The resulting polymers incorporate the diisopropylbenzene core, which can impart specific physical properties, such as thermal stability and rigidity, to the material.

The synthesis of this key diamino intermediate from its dinitro precursor is a foundational step that highlights the utility of this compound as a starting material for more complex, functional materials.

Utility in Mechanistic Probe Design for Biochemical Research

While direct, widespread applications of this compound as a mechanistic probe in biochemical research are not extensively documented in publicly available literature, its chemical structure suggests significant potential in this area. The design of such probes often relies on the presence of reactive functional groups and a scaffold that can be tailored for specific biological targets.

Investigation of Molecular Interactions with Biomolecules

Dinitroaromatic compounds are known to engage in various non-covalent interactions, such as π-stacking and hydrogen bonding, with biological macromolecules like proteins and nucleic acids. The electron-deficient aromatic ring of this compound, resulting from the two nitro groups, makes it a candidate for studying interactions with electron-rich biological residues.

Furthermore, the nitro groups themselves can be reduced within biological systems, a process that can be exploited to probe the reductive capabilities of certain enzymes or cellular environments. While specific studies involving this compound in this context are not prominent, the general principles of dinitroaromatic-biomolecule interactions provide a conceptual basis for its potential use.

Design of Functional Molecules as Research Tools (e.g., in nitric oxide donor prodrug research)

The derivatization of this compound can lead to functional molecules that serve as valuable research tools. A notable area of such potential is in the development of nitric oxide (NO) donor prodrugs. NO is a critical signaling molecule in numerous physiological processes, and compounds that can release it in a controlled manner are of great interest.

The synthesis of NO donor prodrugs often involves the incorporation of functional groups that can be metabolically converted to release NO. The nitro groups of this compound can be chemically modified, for instance, through reduction to hydroxylamines or primary amines. These resulting amino-derivatives can then be further functionalized to create structures like N-diazeniumdiolates (NONOates), which are a well-established class of NO donors. While not a direct NO donor itself, this compound represents a potential starting scaffold for the synthesis of more complex molecules designed for controlled nitric oxide release in a research setting.

Future Research Directions and Methodological Advancements Pertaining to 1,5 Diisopropyl 2,4 Dinitrobenzene

Development of Next-Generation Synthetic Strategies for Nitroaromatic Compounds

The synthesis of polysubstituted nitroaromatic compounds, particularly those with bulky alkyl groups like 1,5-diisopropyl-2,4-dinitrobenzene, is often hampered by issues of regioselectivity and steric hindrance. Traditional electrophilic nitration methods can lead to mixtures of isomers and are not always efficient for introducing nitro groups in sterically congested positions.

Future research will likely focus on the development of more sophisticated and regioselective synthetic strategies. This includes the exploration of novel nitrating agents and catalyst systems that can operate under milder conditions and offer greater control over the reaction outcome. Transition-metal-catalyzed C-H nitration is a promising avenue, potentially allowing for the direct and selective introduction of nitro groups, thus bypassing some of the challenges associated with classical electrophilic substitution on deactivated or sterically hindered aromatic rings. Furthermore, flow chemistry methodologies are expected to play a significant role in improving the safety and efficiency of nitration reactions, which are often highly exothermic.

Advancements in Spectroscopic Characterization for Elucidating Subtle Structural Features

The detailed structural elucidation of asymmetrically substituted and sterically hindered molecules such as this compound requires advanced spectroscopic techniques. While standard methods like NMR and IR spectroscopy provide fundamental structural information, more subtle features arising from steric strain and electronic effects may not be fully resolved.

Future advancements will likely involve the increased application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals, especially in complex aromatic regions. Solid-state NMR could also provide valuable insights into the molecular conformation and packing in the crystalline state. In the realm of vibrational spectroscopy, the combination of experimental Raman and IR spectroscopy with high-level computational predictions will be crucial for accurately assigning vibrational modes and understanding the impact of the bulky isopropyl and electron-withdrawing nitro groups on the benzene (B151609) ring's geometry and electronic structure.

Enhanced Predictive Power Through Integrated Computational Chemistry and Machine Learning

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of organic molecules. For a compound like this compound, theoretical calculations can provide insights into its geometry, electronic properties, and spectroscopic signatures. However, the accuracy of these predictions is highly dependent on the chosen computational method.

The integration of computational chemistry with machine learning (ML) models represents a significant future direction. ML algorithms can be trained on large datasets of experimental and computational data for nitroaromatic compounds to develop predictive models with enhanced accuracy and speed. These models could be used to forecast properties such as solubility, reactivity, and even potential synthetic accessibility. For instance, a machine learning model could be developed to predict the most likely nitration products of substituted benzenes, taking into account both electronic and steric factors. This integrated approach would accelerate the discovery and development of new nitroaromatic compounds with desired properties.

Exploration of Novel Reactivity and Transformation Pathways in Hindered Dinitrobenzenes

The reactivity of dinitrobenzene derivatives is rich and varied, including nucleophilic aromatic substitution (SNAr) and reduction of the nitro groups. In a sterically hindered molecule like this compound, the bulky isopropyl groups are expected to significantly influence the accessibility of the aromatic ring and the nitro groups to reagents.

Q & A

Q. What synthetic routes are optimal for preparing 1,5-diisopropyl-2,4-dinitrobenzene, and how can isomer formation be minimized?

Methodological Answer:

- Step 1: Start with 1,5-diisopropylbenzene as the precursor. Nitration using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C introduces nitro groups at the 2- and 4-positions. Monitor temperature to avoid over-nitration or by-product formation .

- Step 2: Optimize regioselectivity by controlling electron-donating effects of isopropyl groups. Use kinetic vs. thermodynamic conditions (e.g., low temperature for meta-directing stabilization).

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate isomers. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques distinguish between structural isomers of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Compare chemical shifts of isopropyl groups. Symmetrical isomers (e.g., para-substitution) show fewer split signals. Asymmetrical isomers exhibit complex splitting due to non-equivalent protons .

- IR Spectroscopy: Nitro groups (─NO₂) show strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). Isopropyl C─H stretches appear at ~2960 cm⁻¹ .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ groups at m/z 46).

Advanced Research Questions

Q. How does steric hindrance from isopropyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Experimental Design:

- Substrate Preparation: Synthesize derivatives with varying substituents (e.g., 1,5-difluoro-2,4-dinitrobenzene as a less hindered analog) .

- Kinetic Studies: React with nucleophiles (e.g., thiols or amines) in polar aprotic solvents (DMF or DMSO) at controlled temperatures. Monitor reaction progress via UV-Vis (λ = 340 nm for nitro group reduction) .

- Data Interpretation: Compare rate constants (k) using Arrhenius plots. Steric hindrance reduces NAS efficiency, requiring higher temperatures or catalysts (e.g., phase-transfer agents).

Q. What strategies resolve contradictions in reported catalytic applications of this compound in cross-coupling reactions?

Methodological Answer:

- Hypothesis Testing:

- Contradiction Source: Discrepancies may arise from trace impurities (e.g., residual acids from nitration) or solvent effects.

- Validation Steps:

Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference .

Use high-purity solvents (HPLC-grade) and pre-treat substrates with activated charcoal to remove impurities .

Characterize intermediates via X-ray crystallography to confirm structural integrity .

Q. How can this compound serve as a precursor for fluorescent probes or covalent protein-binding studies?

Methodological Answer:

- Fluorescent Probe Design:

- Functionalization: Introduce fluorophores (e.g., dansyl or naphthalimide groups) via NAS at nitro positions. Monitor fluorescence quantum yield (Φ) in different solvents .

- Protein Binding:

- Covalent Modification: React with cysteine residues in proteins (e.g., glutathione-S-transferase) under buffered conditions (pH 6.5–7.5). Quantify binding via SDS-PAGE or MALDI-TOF .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.